molecular formula C18H18F3N3O5 B12185714 Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate

Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B12185714
M. Wt: 413.3 g/mol
InChI Key: NAKFWFLOBNDAMC-UHFFFAOYSA-N
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Description

Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound with significant potential in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate typically involves multiple stepsThe final step involves the coupling of the quinoline derivative with piperazine-1-carboxylate under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

Scientific Research Applications

Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinoline core can interact with various enzymes and receptors, modulating their activity. The trifluoromethoxy group enhances the compound’s binding affinity and specificity, making it a potent modulator of biological pathways .

Comparison with Similar Compounds

Biological Activity

Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C18H18F3N3O5
  • Molecular Weight : 413.3 g/mol
  • IUPAC Name : Ethyl 4-[4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carbonyl]piperazine-1-carboxylate
  • InChI Key : NAKFWFLOBNDAMC-UHFFFAOYSA-N

Structural Insights

The compound features a quinoline core with a trifluoromethoxy group, which is known to enhance biological activity through improved pharmacokinetic properties. The presence of the piperazine moiety contributes to its interaction with various biological targets.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activities. For instance, derivatives of hydroxyquinoline have been documented to inhibit viral replication effectively, suggesting that this compound may also possess similar properties due to structural similarities .

The biological activity is hypothesized to stem from the compound's ability to interact with specific receptors or enzymes involved in viral replication. The trifluoromethoxy group enhances binding affinity, potentially leading to increased efficacy against viral targets .

Structure-Activity Relationship (SAR)

Studies on SAR have shown that modifications in the quinoline structure significantly affect the compound's biological activity. For example, the introduction of electron-withdrawing groups like trifluoromethyl has been correlated with enhanced potency against certain biological targets .

Case Study 1: Antiviral Efficacy

A study explored the antiviral efficacy of various hydroxyquinoline derivatives, including those structurally related to this compound. The results indicated that these compounds could inhibit viral replication in vitro, showcasing their potential as therapeutic agents .

Case Study 2: Pharmacokinetics and Toxicology

Another study assessed the pharmacokinetic profile of similar quinoline derivatives, revealing favorable absorption and distribution characteristics. The presence of the trifluoromethoxy group was noted to improve solubility and bioavailability, critical factors in drug development .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of viral replication
Receptor InteractionEnhanced binding affinity
PharmacokineticsImproved solubility and bioavailability

Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Trifluoromethyl GroupIncreased potency against viral targets
Piperazine MoietyEnhanced receptor interaction

Properties

Molecular Formula

C18H18F3N3O5

Molecular Weight

413.3 g/mol

IUPAC Name

ethyl 4-[4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H18F3N3O5/c1-2-28-17(27)24-8-6-23(7-9-24)16(26)12-10-22-14-11(15(12)25)4-3-5-13(14)29-18(19,20)21/h3-5,10H,2,6-9H2,1H3,(H,22,25)

InChI Key

NAKFWFLOBNDAMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=CC=C3OC(F)(F)F

Origin of Product

United States

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